molecular formula C9H16N4O4 B3889126 9,9-dimethyl-1,5-dinitro-3,7-diazabicyclo[3.3.1]nonane

9,9-dimethyl-1,5-dinitro-3,7-diazabicyclo[3.3.1]nonane

Cat. No.: B3889126
M. Wt: 244.25 g/mol
InChI Key: YPURPDUJCCOAIV-UHFFFAOYSA-N
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Description

9,9-Dimethyl-1,5-dinitro-3,7-diazabicyclo[331]nonane is a bicyclic compound characterized by its unique structure, which includes two nitro groups and two nitrogen atoms within a bicyclo[331]nonane framework

Properties

IUPAC Name

9,9-dimethyl-1,5-dinitro-3,7-diazabicyclo[3.3.1]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N4O4/c1-7(2)8(12(14)15)3-10-5-9(7,13(16)17)6-11-4-8/h10-11H,3-6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPURPDUJCCOAIV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2(CNCC1(CNC2)[N+](=O)[O-])[N+](=O)[O-])C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 9,9-dimethyl-1,5-dinitro-3,7-diazabicyclo[3.3.1]nonane typically involves the reaction of 1,3-dinitropropane with formaldehyde and primary amines through a Mannich reaction . The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained with high yield and purity. Industrial production methods may involve scaling up this reaction with optimized conditions to achieve efficient and cost-effective synthesis.

Chemical Reactions Analysis

9,9-Dimethyl-1,5-dinitro-3,7-diazabicyclo[3.3.1]nonane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro groups to amino groups, leading to the formation of diamines.

    Substitution: The nitro groups can be substituted with other functional groups using appropriate reagents and conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as hydrogen gas with a catalyst, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

9,9-Dimethyl-1,5-dinitro-3,7-diazabicyclo[3.3.1]nonane has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to investigate its potential as a pharmaceutical intermediate.

    Industry: It is used in the development of advanced materials and as a precursor for various industrial chemicals.

Mechanism of Action

The mechanism by which 9,9-dimethyl-1,5-dinitro-3,7-diazabicyclo[3.3.1]nonane exerts its effects involves interactions with molecular targets such as enzymes and receptors. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that interact with biological molecules. The bicyclic structure provides stability and specificity in these interactions, influencing the compound’s overall activity.

Comparison with Similar Compounds

Similar compounds to 9,9-dimethyl-1,5-dinitro-3,7-diazabicyclo[3.3.1]nonane include other diazabicyclo[3.3.1]nonane derivatives, such as:

    3,7-Diazabicyclo[3.3.1]nonane: Lacks the nitro groups and has different reactivity and applications.

    1,5-Diazabicyclo[4.3.0]non-5-ene: Another bicyclic compound with distinct structural features and uses.

The uniqueness of this compound lies in its specific substitution pattern and the presence of nitro groups, which confer unique chemical and biological properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
9,9-dimethyl-1,5-dinitro-3,7-diazabicyclo[3.3.1]nonane
Reactant of Route 2
9,9-dimethyl-1,5-dinitro-3,7-diazabicyclo[3.3.1]nonane

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